5-EET is a fully racemic version of the enantiomeric forms biosynthesized from arachidonic acid by cytochrome P450 enzymes. In solution, 5-EET degrades into 5,6-DiHET and 5-δ-lactone, which can be converted to 5-DiHET and quantified by GC-MS. In neuroendocrine cells, such as the anterior pituitary and pancreatic islets, 5-EET has been implicated in the mobilization of calcium and hormone secretion. 5-EET is an inhibitor of T-type voltage-gated calcium channels (Cav3) that inhibits isoforms Cav3.1, Cav3.2 (IC50 = 0.54 µM), and Cav3.3 and decreases nifedipine-resistant phenylephrine-induced vasoconstriction in isolated mouse mesenteric arteries via Cav3.2 blockade when used at a concentration of 3 µM. In addition, it is a substrate of COX-1 and COX-2, as measured by oxygen consumption and product formation assays when used at a concentration of 50 µM. (±)5-EET is provided as a mixture of the free acid and lactone.
(+/-)5, 6-epetre, also known as 5, 6-eet, belongs to the class of organic compounds known as epoxy fatty acids. These are fatty acids containing an oxirane ring as part of the aliphatic chain. Thus, (+/-)5, 6-epetre is considered to be an eicosanoid lipid molecule (+/-)5, 6-epetre is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)5, 6-epetre has been detected in multiple biofluids, such as blood and urine. Within the cell, (+/-)5, 6-epetre is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. In humans, (+/-)5, 6-epetre is involved in the salicylate-sodium action pathway, the rofecoxib action pathway, the naproxen action pathway, and the arachidonic Acid metabolism pathway (+/-)5, 6-epetre is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
5,6-EET is an EET obtained by formal epoxidation of the 5,6-double bond of arachidonic acid. It has a role as a mouse metabolite. It is a conjugate acid of a 5,6-EET(1-).